molecular formula C17H23N3O4 B2661920 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 891099-13-1

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No. B2661920
CAS RN: 891099-13-1
M. Wt: 333.388
InChI Key: CLPNZAMTKWBZMG-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups including a pyrrolidine ring, a methoxyphenyl group, a tetrahydrofuran ring, and a urea linkage . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom . The tetrahydrofuran ring is a five-membered ring with one oxygen atom. The presence of these rings could contribute to the three-dimensional structure of the molecule.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the pyrrolidine ring could undergo reactions typical of amines, such as acylation or alkylation .

Scientific Research Applications

Enzyme Inhibition and Anticancer Investigations

Research has shown that unsymmetrical disubstituted ureas, which share a structural motif with the compound of interest, have been synthesized and tested for their enzyme inhibition properties and anticancer activities. These studies have found that certain derivatives can inhibit enzymes such as urease, β-glucuronidase, and phosphodiesterase to varying degrees. Additionally, some compounds have demonstrated in vitro anticancer activity against specific cancer cell lines, indicating their potential as therapeutic agents (Mustafa et al., 2014).

Antimicrobial Activity

Another area of application for similar urea derivatives involves their antimicrobial properties. Synthesized N-substituted ureas have been evaluated for their antifungal and antibacterial activities. The results indicated moderate antimicrobial effectiveness, suggesting their potential use in developing new antimicrobial agents (Reddy et al., 2003).

Pharmacologically Interesting Nucleosides

In the realm of green chemistry, certain urea derivatives have been used as solvents in the enzymatic acylation of pharmacologically interesting nucleosides. This process highlights the compound's role in environmentally friendly synthetic methodologies that could lead to the development of new drugs or biochemical probes (Simeó et al., 2009).

PI3 Kinase Inhibitor Metabolite Synthesis

The synthesis of active metabolites for potent PI3 kinase inhibitors involves complex organic synthesis routes in which structurally related ureas play a crucial role. These metabolites are significant for understanding the pharmacokinetics and mechanism of action of kinase inhibitors, contributing to the development of cancer therapies (Chen et al., 2010).

properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-23-14-6-4-13(5-7-14)20-11-12(9-16(20)21)19-17(22)18-10-15-3-2-8-24-15/h4-7,12,15H,2-3,8-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPNZAMTKWBZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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